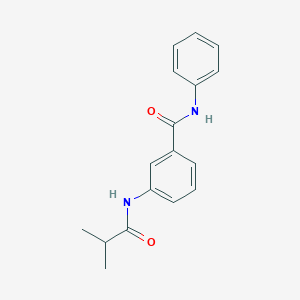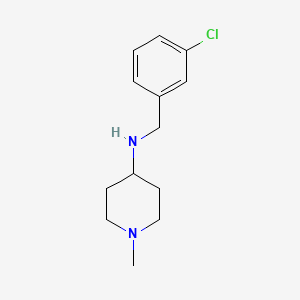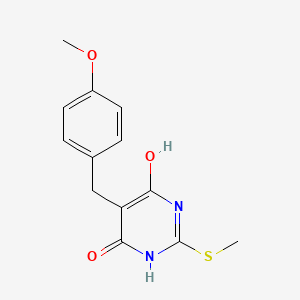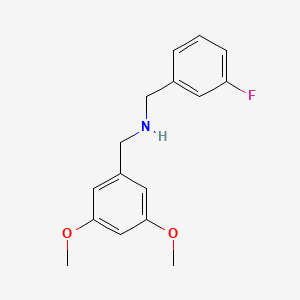![molecular formula C14H11BrN2O3 B5832930 2-[(3-bromophenyl)amino]-1-(4-nitrophenyl)ethanone](/img/structure/B5832930.png)
2-[(3-bromophenyl)amino]-1-(4-nitrophenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3-bromophenyl)amino]-1-(4-nitrophenyl)ethanone, also known as BANE, is a chemical compound that belongs to the family of aryl ketones. It has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. The compound is known for its unique chemical properties, which make it an attractive candidate for the development of new drugs and therapeutic agents.
作用機序
The exact mechanism of action of 2-[(3-bromophenyl)amino]-1-(4-nitrophenyl)ethanone is not fully understood. However, it is believed to act by inhibiting key enzymes and signaling pathways involved in the development and progression of various diseases. The compound has been shown to target specific molecular targets, including protein kinases, transcription factors, and inflammatory mediators.
Biochemical and Physiological Effects:
2-[(3-bromophenyl)amino]-1-(4-nitrophenyl)ethanone has been shown to exhibit a range of biochemical and physiological effects in various in vitro and in vivo models. It has been shown to induce apoptosis, inhibit cell proliferation, and modulate immune responses. The compound has also been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines.
実験室実験の利点と制限
2-[(3-bromophenyl)amino]-1-(4-nitrophenyl)ethanone has several advantages as a research tool. It is readily available and relatively easy to synthesize. It exhibits a broad spectrum of biological activities, making it a useful lead compound for drug development. However, the compound also has some limitations. It is highly reactive and can be difficult to handle, particularly in large-scale experiments. It also has limited solubility in water, which can limit its use in certain applications.
将来の方向性
There are several potential future directions for research on 2-[(3-bromophenyl)amino]-1-(4-nitrophenyl)ethanone. One area of interest is the development of new drugs and therapeutic agents based on the structure of 2-[(3-bromophenyl)amino]-1-(4-nitrophenyl)ethanone. Researchers are also exploring the potential of 2-[(3-bromophenyl)amino]-1-(4-nitrophenyl)ethanone as a tool for studying the molecular mechanisms of disease. Finally, there is interest in developing new synthesis methods and improving the scalability of 2-[(3-bromophenyl)amino]-1-(4-nitrophenyl)ethanone production for use in large-scale experiments.
合成法
The synthesis of 2-[(3-bromophenyl)amino]-1-(4-nitrophenyl)ethanone involves a multi-step process that starts with the reaction of 3-bromoaniline with 4-nitrobenzaldehyde in the presence of a base catalyst. The resulting intermediate is then subjected to a series of chemical reactions, including reduction, acylation, and deprotection, to yield the final product. The synthesis of 2-[(3-bromophenyl)amino]-1-(4-nitrophenyl)ethanone is a complex process that requires careful control of reaction conditions and the use of specialized equipment.
科学的研究の応用
2-[(3-bromophenyl)amino]-1-(4-nitrophenyl)ethanone has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit a broad spectrum of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. The compound has been used as a lead compound for the development of new drugs and therapeutic agents, particularly in the treatment of cancer and infectious diseases.
特性
IUPAC Name |
2-(3-bromoanilino)-1-(4-nitrophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O3/c15-11-2-1-3-12(8-11)16-9-14(18)10-4-6-13(7-5-10)17(19)20/h1-8,16H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOPQZEWJYSMJPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NCC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine](/img/structure/B5832850.png)

![4,8-dimethyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5832857.png)










![N-cyclohexyl-2-[4-(diethylamino)benzoyl]hydrazinecarbothioamide](/img/structure/B5832958.png)